molecular formula C9H12ClNO B13573561 (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B13573561
M. Wt: 185.65 g/mol
InChI Key: FTHYUAUIYICAPG-VIFPVBQESA-N
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Description

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12ClNO It is a primary amine and alcohol, characterized by the presence of an amino group and a hydroxyl group attached to a three-carbon chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-chlorophenyl)propanal using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at temperatures ranging from 0 to 20°C . Another method involves the use of transaminase-mediated synthesis, which employs biocatalysts and various amine donors to achieve enantiopure products .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product. The process may also include steps for purification and isolation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)propanal or 3-(4-chlorophenyl)propanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-3-amino-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m0/s1

InChI Key

FTHYUAUIYICAPG-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCN)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)Cl

Origin of Product

United States

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